molecular formula C24H28N2O4S B15100189 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B15100189
M. Wt: 440.6 g/mol
InChI Key: BGWCJDAUCXSUOR-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide,N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound with a unique structure that includes a benzofuran ring, a dimethylamino group, and a thienyl group.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H28N2O4S/c1-16-5-10-21-17(2)23(30-22(21)13-16)24(27)26(20-11-12-31(28,29)15-20)14-18-6-8-19(9-7-18)25(3)4/h5-10,13,20H,11-12,14-15H2,1-4H3

InChI Key

BGWCJDAUCXSUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-Benzofurancarboxamide,N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) include other benzofuran derivatives and thiazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of 2-Benzofurancarboxamide,N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) lies in its combination of a benzofuran ring with a dimethylamino and thienyl group, which imparts distinct chemical and biological properties .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N2O4S
  • Molecular Weight : 402.507 g/mol
  • CAS Number : 620560-61-4
  • Density : 1.3 g/cm³
  • Boiling Point : 658.2 °C at 760 mmHg
  • LogP : 1.80

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties, particularly against HIV. A study demonstrated that modifications to the benzyl and pyridinone structures resulted in enhanced activity against various HIV strains, including resistant mutants .

The proposed mechanism involves the inhibition of HIV reverse transcriptase (RT), a crucial enzyme in the viral replication process. Molecular modeling studies suggest that the compound binds effectively to the RT enzyme, disrupting its function and preventing viral replication .

Study 1: In Vitro Activity Against HIV

In a comparative analysis of several compounds, including this compound, researchers found that this compound showed promising activity against wild-type HIV as well as multiple mutant strains. The IC50 values indicated sub-micromolar potency against resistant strains, highlighting its potential as a lead compound for further development .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study evaluated various analogs of the compound to determine the influence of structural modifications on biological activity. It was found that specific substitutions at the C-5 and C-6 positions significantly enhanced antiviral efficacy. Compounds with longer nonpolar chains or additional hydroxymethyl groups demonstrated improved binding affinity to RT .

Summary of Biological Activities

Activity Effect Reference
AntiviralInhibition of HIV replication
Binding AffinityHigh affinity for RT
Substituent ImpactEnhanced activity with specific modifications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling the benzofuran-2-carboxamide core with functionalized tetrahydrothiophene and dimethylaminobenzyl moieties. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactions between the benzofuran and tetrahydrothiophene sulfone groups .
  • Catalysis : Employ coupling agents like EDCI/HOBt for amide bond formation between intermediates.
  • Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Yield improvements (>70%) are achievable via microwave-assisted synthesis under controlled temperature (80–100°C) .

Q. How can the purity and structural integrity of this compound be validated analytically?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water with 0.1% TFA), UV detection at 254 nm to assess purity (>98%) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 499.2) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a crystalline solid at -20°C under inert gas (argon) to prevent oxidation of the dimethylamino group and sulfone moiety. Stability studies indicate >95% integrity over 5 years when protected from light and moisture .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s inhibition of specific enzymatic targets (e.g., kinases or proteases)?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) with recombinant enzymes.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, calculate IC50 values using nonlinear regression (GraphPad Prism).
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and validate target engagement via SPR (surface plasmon resonance) .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pocket of kinases). Focus on hydrogen bonding with the benzofuran carbonyl and hydrophobic interactions with dimethylamino groups .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and topological indices to predict bioactivity across derivative libraries .

Q. How can contradictions in experimental data (e.g., divergent IC50 values across studies) be resolved?

  • Methodological Answer :

  • Replication : Repeat assays under standardized conditions (pH, temperature, buffer composition) to rule out technical variability.
  • Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outliers.
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., cellular thermal shift assays for target engagement) .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Administer orally (10–50 mg/kg) or intravenously (5–20 mg/kg) to measure Cmax, Tmax, and AUC. Use LC-MS/MS for plasma quantification.
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues. Monitor biomarkers (ALT, creatinine) .

Q. How can metabolic pathways of this compound be elucidated using advanced techniques?

  • Methodological Answer :

  • Metabolite Profiling : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Identify phase I/II metabolites (e.g., N-demethylation, glucuronidation).
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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